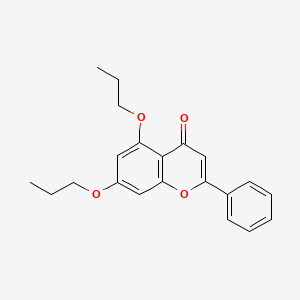

2-phenyl-5,7-dipropoxy-4H-chromen-4-one

CAS No.:

Cat. No.: VC14988238

Molecular Formula: C21H22O4

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H22O4 |

|---|---|

| Molecular Weight | 338.4 g/mol |

| IUPAC Name | 2-phenyl-5,7-dipropoxychromen-4-one |

| Standard InChI | InChI=1S/C21H22O4/c1-3-10-23-16-12-19(24-11-4-2)21-17(22)14-18(25-20(21)13-16)15-8-6-5-7-9-15/h5-9,12-14H,3-4,10-11H2,1-2H3 |

| Standard InChI Key | BWKNULQHFLYJHS-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC1=CC2=C(C(=C1)OCCC)C(=O)C=C(O2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Phenyl-5,7-dipropoxy-4H-chromen-4-one (CAS No. 228405-86-5) is a lipophilic molecule with the following key attributes:

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₂O₄ |

| Molecular Weight | 338.4 g/mol |

| IUPAC Name | 2-phenyl-5,7-dipropoxychromen-4-one |

| Solubility | Likely soluble in organic solvents (e.g., DMSO, ethanol) |

The chromone core (4H-chromen-4-one) consists of a benzopyran-4-one skeleton, with substituents influencing its electronic and steric properties. The phenyl group at C-2 enhances aromatic stacking interactions, while the propoxy groups at C-5 and C-7 contribute to hydrophobicity and membrane permeability .

Spectroscopic Identification

Synthetic batches are typically characterized using:

-

Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR spectra confirm substituent positions and purity.

-

High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% in research-grade samples).

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) validates the molecular ion peak at m/z 338.4.

Synthesis and Optimization

Synthetic Pathway

The synthesis involves multi-step organic reactions, starting with a chromone precursor functionalized via Friedel-Crafts acylation or Claisen-Schmidt condensation. A representative pathway includes:

-

Protection of hydroxyl groups: Propylation of 5,7-dihydroxychromone using propyl bromide under basic conditions.

-

Phenyl group introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution at C-2.

-

Deprotection and purification: Column chromatography or recrystallization .

Reaction Conditions

-

Temperature: 60–100°C for propylation steps.

-

Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) for coupling reactions.

-

Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling .

Yields range from 40% to 65%, depending on steric hindrance from the propoxy groups.

Biological Activities and Mechanisms

Antioxidant Capacity

Flavonoids scavenge reactive oxygen species (ROS) through phenolic hydroxyl groups. The propoxy substituents in this compound may enhance lipid solubility, facilitating cell membrane penetration and ROS neutralization .

Cytotoxicity Profile

Research Findings and Comparative Analysis

Structural-Activity Relationships (SAR)

-

Propoxy groups: Longer alkoxy chains (e.g., propoxy vs. methoxy) improve bioavailability but may reduce aqueous solubility.

-

Dimeric analogs: 8,8′-Biflavones exhibit enhanced bioactivity compared to monomers, as seen in anti-Toxoplasma gondii assays (IC₅₀ reduced by 50% in dimers) .

Applications in Medicine and Challenges

Therapeutic Prospects

-

Inflammatory diseases: Targeting rheumatoid arthritis or inflammatory bowel disease.

-

Neurodegenerative disorders: Mitigating oxidative stress in Parkinson’s disease.

Limitations

-

Poor aqueous solubility: Requires formulation strategies (e.g., nanoparticles).

-

Metabolic instability: Propoxy groups may undergo hepatic glucuronidation.

Future Directions

Research Priorities

-

In vivo studies: Pharmacokinetics and toxicity in animal models.

-

Derivatization: Synthesis of dimeric or glycosylated analogs to enhance efficacy .

-

Target identification: Proteomic studies to elucidate molecular targets.

Clinical Translation

Collaborations between synthetic chemists and pharmacologists are critical to advancing this compound toward preclinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume